molecular formula C15H18N2O3 B7808123 6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid

6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid

Cat. No.: B7808123
M. Wt: 274.31 g/mol
InChI Key: AOZHNMXOIALFSK-UHFFFAOYSA-N
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Description

6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are prevalent in various natural products and synthetic drugs

Properties

IUPAC Name

6-(1H-indole-2-carbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c18-14(19)8-2-1-5-9-16-15(20)13-10-11-6-3-4-7-12(11)17-13/h3-4,6-7,10,17H,1-2,5,8-9H2,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZHNMXOIALFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid typically involves the formation of the indole moiety followed by its functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole can then be further functionalized to introduce the hexanoic acid moiety.

Industrial Production Methods

Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, oxidation, and other organic transformations to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cancer cell growth or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1H-indol-2-ylcarbonyl)amino]hexanoic acid is unique due to its specific structure, which combines the indole moiety with a hexanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

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